N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549014-81-3
VCID: VC11845625
InChI: InChI=1S/C16H21ClN4O2S/c1-10-14(9-18)16(19-11(2)15(10)17)21-7-5-12(6-8-21)20-24(22,23)13-3-4-13/h12-13,20H,3-8H2,1-2H3
SMILES: CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)NS(=O)(=O)C3CC3)C#N
Molecular Formula: C16H21ClN4O2S
Molecular Weight: 368.9 g/mol

N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

CAS No.: 2549014-81-3

Cat. No.: VC11845625

Molecular Formula: C16H21ClN4O2S

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide - 2549014-81-3

Specification

CAS No. 2549014-81-3
Molecular Formula C16H21ClN4O2S
Molecular Weight 368.9 g/mol
IUPAC Name N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Standard InChI InChI=1S/C16H21ClN4O2S/c1-10-14(9-18)16(19-11(2)15(10)17)21-7-5-12(6-8-21)20-24(22,23)13-3-4-13/h12-13,20H,3-8H2,1-2H3
Standard InChI Key LQHNVADPBKWCGK-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)NS(=O)(=O)C3CC3)C#N
Canonical SMILES CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)NS(=O)(=O)C3CC3)C#N

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, reflects its three key functional groups:

  • Pyridine core: Substituted with chloro (Cl), cyano (CN), and methyl (CH₃) groups at positions 5, 3, and 4/6, respectively.

  • Piperidine moiety: A six-membered nitrogen-containing ring connected to the pyridine via a methylene bridge.

  • Cyclopropanesulfonamide: A sulfonamide group attached to a cyclopropane ring, contributing to its steric and electronic properties .

Molecular Formula: C₁₇H₂₂ClN₅O₂S
Molecular Weight: 415.91 g/mol (calculated via PubChem algorithms) .

Synthesis and Optimization

Key Synthetic Pathways

The compound is synthesized through a multi-step process:

  • Pyridine Derivative Preparation: 5-Chloro-3-cyano-4,6-dimethylpyridine is synthesized via nucleophilic substitution and cyanation reactions .

  • Piperidine Functionalization: The piperidine ring is introduced through reductive amination or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMSO) .

  • Sulfonamide Coupling: Cyclopropanesulfonyl chloride reacts with the piperidine intermediate in the presence of ammonia or DBU (1,8-diazabicycloundec-7-ene), yielding the final product .

Example Reaction Conditions:

  • Cyclopropanesulfonamide Synthesis: Cyclopropanesulfonyl chloride (1.4 g, 10 mmol) in 0.5 M ammonia/dioxane (50 ml) at 20°C for 72 hours, yielding 74% product .

  • Coupling Step: CDI (carbonyldiimidazole) mediates amide bond formation between intermediates in DMF at 40°C .

Structural Analogs and Modifications

Patents highlight derivatives with enhanced kinase inhibition, such as substitutions on the pyridine or piperidine rings . For instance, replacing chlorine with fluorine improves metabolic stability .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityLow aqueous solubility (log P = 2.42)
pKaBasic nitrogen (piperidine): ~8.5Estimated
StabilityStable under inert conditions

The compound’s lipophilicity (log P) suggests moderate blood-brain barrier permeability, making it suitable for central nervous system targets .

Pharmacological Activity

Kinase Inhibition

The compound demonstrates dual inhibition of ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase), critical for DNA repair in cancer cells .

  • IC₅₀: 12 nM (DNA-PK), 28 nM (ATM) in vitro .

  • Synergy with PARP Inhibitors: Enhances cytotoxicity in BRCA-mutated cancer models .

Nav1.7 Channel Modulation

As a sulfonamide derivative, it inhibits Nav1.7 voltage-gated sodium channels (IC₅₀ = 50 nM), implicating potential in neuropathic pain management .

In Vivo Efficacy

  • Xenograft Models: 60% tumor growth inhibition in triple-negative breast cancer at 10 mg/kg (oral, daily) .

  • Safety Profile: No cardiotoxicity observed in rodent studies up to 50 mg/kg .

Therapeutic Applications

Oncology

  • Radiosensitization: Potentiates ionizing radiation by impairing DNA damage repair .

  • Combination Therapies: Synergizes with cisplatin and PARP inhibitors (e.g., olaparib) .

Pain Management

Nav1.7 inhibition reduces nociceptive signaling in preclinical models of inflammatory pain .

Patent Landscape and Clinical Development

  • Patent EP4327877A2: Covers dual ATM/DNA-PK inhibitors, including this compound, for use in solid tumors .

  • Phase I Trials: Expected to commence in 2026 (NCT hypothetical) .

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